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Compound of Interest

Compound Name:
1,3-Benzodioxole-5-

carbothioamide

Cat. No.: B098189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a prevalent

structural motif in a vast array of natural and synthetic compounds. This unique chemical entity

imparts significant and varied biological activities, making it a subject of intense interest in

medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration

of the multifaceted biological activities of 1,3-benzodioxole derivatives, with a focus on their

anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented with

detailed experimental protocols, quantitative data summaries, and visualizations of key

pathways and workflows to support further research and development in this promising area.

Anticancer Activity
Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents,

exhibiting cytotoxic effects against a range of human tumor cell lines.[1] The mechanisms

underlying their antitumor activity are multifaceted and often involve the inhibition of critical

cellular pathways.

One key mechanism involves the inhibition of the thioredoxin (Trx) system. The Trx system,

which is overexpressed in many cancer cells, plays a crucial role in antioxidant defense, cell

proliferation, and apoptosis resistance. By inhibiting this system, 1,3-benzodioxole-containing

compounds can induce oxidative stress and promote apoptosis in cancer cells.[2] For instance,
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synthetic organic arsenicals conjugated with 1,3-benzodioxole derivatives have shown strong

inhibition of the Trx system, leading to tumor elimination in preclinical models.[2]

Furthermore, some 1,3-benzodioxole derivatives have been shown to possess significant

growth inhibitory activity at concentrations ranging from 10⁻⁷ to 10⁻⁵ M across numerous cell

lines.[1]

Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 1,3-

benzodioxole derivatives against different cancer cell lines.

Compound/Derivati
ve

Cancer Cell Line IC₅₀ (µmol/L) Reference

MAZ2 Molm-13 (Leukemia) 0.81 [2]

MAZ2 NB4 (Leukemia) 1.01 [2]

MAZ2
HeLa (Cervical

Cancer)
1.40 [2]

MAZ2 4T1 (Breast Cancer) 1.40 [2]

PFZ2 Molm-13 (Leukemia) 2.1 [2]

PFZ2 NB4 (Leukemia) 4.2 [2]

Myristicin
Caco-2 (Colorectal

Adenocarcinoma)
146 µg/mL [3]

Safrole Oil

Hep3B

(Hepatocellular

Carcinoma)

- [4]

Experimental Protocol: In Vitro Anticancer Activity
Assessment
A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
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Objective: To determine the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell

lines.

Materials:

Cancer cell lines (e.g., Molm-13, NB4, HeLa, 4T1)[2]

Non-malignant control cell lines (e.g., COS-7)[2]

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

1,3-Benzodioxole compounds to be tested

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate

density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

[6]

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compounds in culture

medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO₂.

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for

another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm)

using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be

determined by plotting cell viability against compound concentration and fitting the data to a

dose-response curve.[6]

Signaling Pathway: Thioredoxin System Inhibition
The following diagram illustrates the proposed mechanism of action for 1,3-benzodioxole-

conjugated arsenicals in inhibiting the thioredoxin system, leading to cancer cell apoptosis.
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Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole Conjugates.

Antimicrobial Activity
Several 1,3-benzodioxole derivatives have demonstrated notable activity against a spectrum of

microbial pathogens, including bacteria and fungi.[7] Natural compounds like safrole, a major

component of sassafras oil, and its nanoemulgel formulations have shown potential

antimicrobial effects.[4] The structural modifications of the 1,3-benzodioxole core can lead to

compounds with enhanced and selective antimicrobial properties. For instance, certain Schiff
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base derivatives of 1,3-benzodioxole have shown inhibitory activity against pathogenic

bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial

activity.

Compound/Derivati
ve

Microbial Strain MIC (µg/mL) Reference

Safrole Oil
Staphylococcus

aureus
- [4]

Safrole Oil Escherichia coli - [4]

Safrole Oil Candida albicans - [4]

Myristicin
Staphylococcus

aureus
- [9]

Myristicin Escherichia coli - [9]

Myristicin Bacillus subtilis - [9]

(Note: Specific MIC values were not consistently available in the initial search results, indicating

an area for further specific investigation.)

Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of 1,3-benzodioxole

derivatives against various microbial strains.

Materials:
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Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

1,3-Benzodioxole compounds

Sterile 96-well microplates

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland

standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[11]

Compound Dilution: Perform serial twofold dilutions of the 1,3-benzodioxole compounds in

the broth medium directly in the 96-well plate.

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a

final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in

broth without compound) and a negative control (broth only).

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria,

30°C for fungi) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism. This can be determined visually or by measuring

the optical density at 600 nm.[10]

Experimental Workflow: Antimicrobial Susceptibility
Testing
The following diagram outlines the workflow for determining the antimicrobial susceptibility of

1,3-benzodioxole compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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